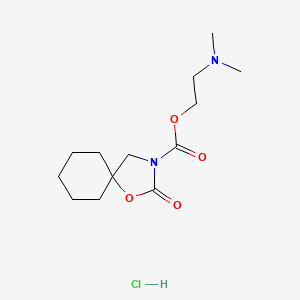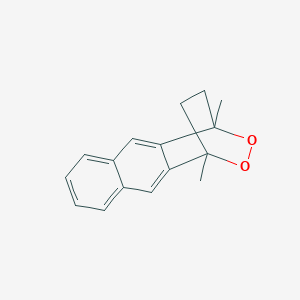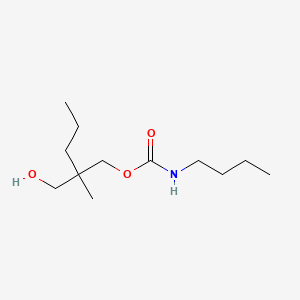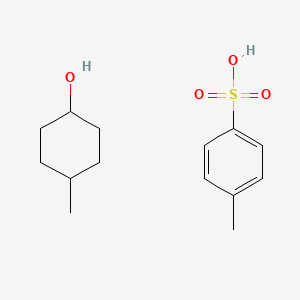
4-Methylbenzenesulfonic acid;4-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid and 4-methylcyclohexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a sulfonic acid derivative of toluene, widely used as a catalyst in organic synthesis. 4-Methylcyclohexan-1-ol, on the other hand, is a cyclohexanol derivative with applications in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction typically involves heating toluene with sulfuric acid, resulting in the formation of the sulfonic acid group on the para position of the toluene ring.
4-Methylcyclohexan-1-ol: can be prepared by the hydrogenation of 4-methylcyclohexanone. This reaction is typically carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes where toluene is reacted with sulfur trioxide (SO3) in the presence of a catalyst. This method ensures high yields and purity of the product.
For 4-methylcyclohexan-1-ol, industrial production often involves the catalytic hydrogenation of 4-methylcyclohexanone in large-scale reactors, ensuring efficient conversion and high product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can undergo electrophilic aromatic substitution reactions.
4-Methylcyclohexan-1-ol: can undergo:
Oxidation: Oxidized to 4-methylcyclohexanone using oxidizing agents like chromic acid.
Reduction: Reduced to 4-methylcyclohexane using strong reducing agents.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) for 4-methylbenzenesulfonic acid.
Oxidation: Chromic acid or sodium dichromate for 4-methylcyclohexan-1-ol.
Reduction: Hydrogen gas and Pd/C catalyst for 4-methylcyclohexan-1-ol.
Major Products Formed
4-Methylbenzenesulfonic acid: Esters, salts, and substituted aromatic compounds.
4-Methylcyclohexan-1-ol: 4-Methylcyclohexanone, 4-methylcyclohexane, and substituted cyclohexanol derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid: is widely used in organic synthesis as a catalyst for esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes.
4-Methylcyclohexan-1-ol: finds applications in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds and in the production of pharmaceuticals.
Mechanism of Action
4-Methylbenzenesulfonic acid: acts as a strong acid catalyst, facilitating various organic reactions by protonating reactants and stabilizing transition states. Its sulfonic acid group is highly reactive, making it effective in catalyzing esterification and polymerization reactions.
4-Methylcyclohexan-1-ol: exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. Its mechanism of action in biological systems involves interactions with enzymes and receptors, influencing metabolic pathways.
Comparison with Similar Compounds
4-Methylbenzenesulfonic acid: can be compared with other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. Its unique feature is the presence of a methyl group on the benzene ring, which influences its reactivity and solubility.
4-Methylcyclohexan-1-ol: can be compared with other cyclohexanol derivatives like cyclohexanol and menthol. Its uniqueness lies in the presence of a methyl group, which affects its physical properties and applications.
List of Similar Compounds
Sulfonic Acids: Benzenesulfonic acid, methanesulfonic acid.
Cyclohexanol Derivatives: Cyclohexanol, menthol.
Properties
CAS No. |
34866-36-9 |
|---|---|
Molecular Formula |
C14H22O4S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H14O/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7(8)5-3-6/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
InChI Key |
SYYVHNCMYMSZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


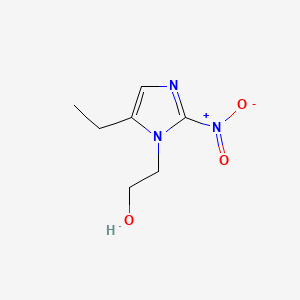
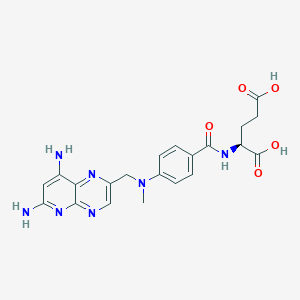
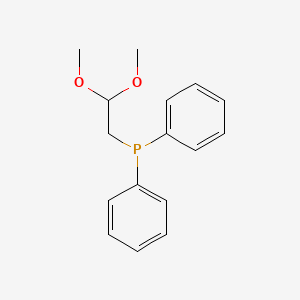
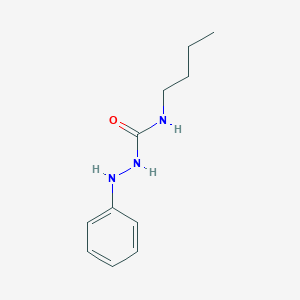

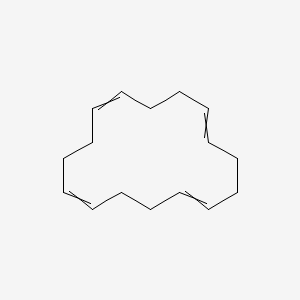
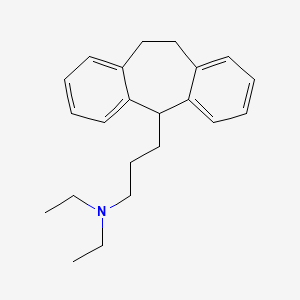
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
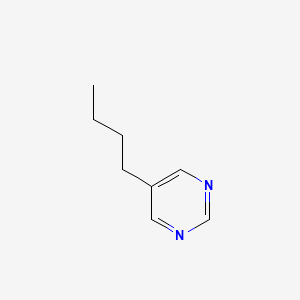
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
